Cas no 57357-84-3 ([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride)
![[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride structure](https://ja.kuujia.com/scimg/cas/57357-84-3x500.png)
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride 化学的及び物理的性質
名前と識別子
-
- [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride
- (1S,4S,5S)-N,4,6,6-tetramethylbicyclo[3.1.1]heptan-3-amine,hydrochloride
- (+)-3-(aminomethyl)pinane hydrochloride
- (+)-3-aminomethylpinane hydrochloride
- (+)-3-pinanemethylamine hydrochloride
- (1S-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
- AC1O57H9
- EINECS 260-693-2
- 57357-84-3
- [(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride
-
- インチ: InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m1./s1
- InChIKey: WMWWUXCZAWKORS-AVBROYKKSA-N
- ほほえんだ: CC1C(CC2CC1C2(C)C)CN.Cl
計算された属性
- せいみつぶんしりょう: 203.1440774g/mol
- どういたいしつりょう: 203.1440774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661656-100mg |
((1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]Heptan-3-yl)methanamine hydrochloride |
57357-84-3 | 98% | 100mg |
¥1812.00 | 2024-05-08 |
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride 関連文献
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chlorideに関する追加情報
Chemical Profile of CAS No 57357-84-3 and [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride
The compound identified by the CAS No 57357-84-3 is a specialized chemical entity that has garnered attention in the field of pharmaceutical and biochemical research. This compound, chemically designated as [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride, belongs to a class of molecules that exhibit unique structural and functional properties. The molecular framework of this compound is characterized by a complex stereochemical arrangement, which contributes to its distinct pharmacological profile.
Structurally, the [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride moiety is derived from pinane, a natural bicyclic hydrocarbon scaffold. The presence of multiple stereocenters in the molecule imparts a high degree of configurational complexity, which is critical for its biological activity. The stereochemistry of this compound has been meticulously determined through advanced spectroscopic techniques and X-ray crystallography, ensuring precise characterization.
In recent years, there has been a growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects. The [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride structure represents an excellent example of a chiral intermediate that can be utilized in the synthesis of novel therapeutic agents. Its unique stereochemical configuration makes it a valuable building block for medicinal chemists seeking to develop enantiomerically pure compounds.
One of the most compelling aspects of this compound is its potential application in the field of drug discovery. The pinane scaffold has shown promise in various pharmacological contexts, including anti-inflammatory and analgesic activities. Researchers have been exploring derivatives of this structure to identify new lead compounds with improved efficacy and safety profiles. The CAS No 57357-84-3 identifier ensures that scientists can reliably obtain and study this compound for further research.
The synthesis of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions. The stereochemical integrity of the molecule must be maintained throughout the synthetic process to ensure that the final product retains its biological activity. Advances in asymmetric synthesis have enabled the efficient preparation of this complex molecule with high enantiomeric purity.
Recent studies have highlighted the importance of understanding the conformational dynamics of chiral molecules like [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride in their biological environment. Computational modeling techniques have been employed to simulate the behavior of this compound within biological systems, providing insights into its mechanism of action. These studies have revealed that the stereochemistry of the molecule plays a crucial role in its interaction with biological targets.
The pharmacological properties of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride have been investigated in various preclinical models. Initial studies suggest that this compound exhibits significant potential as an anti-inflammatory agent. The presence of multiple functional groups within its structure allows it to interact with different biological pathways, making it a versatile candidate for therapeutic intervention. Further research is needed to fully elucidate its pharmacological profile and identify potential therapeutic applications.
In conclusion,CAS No 57357-84-3 refers to a compound with remarkable structural and functional characteristics. The [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride derivative represents a promising candidate for drug development due to its unique stereochemistry and pharmacological potential. Ongoing research in this area continues to uncover new insights into the properties and applications of this fascinating chemical entity.
57357-84-3 ([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride) 関連製品
- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)
- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)
- 2172473-28-6(2-1-cyclopentyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1227587-03-2(6-Amino-2-methylpyridine-3-acetonitrile)
- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)




